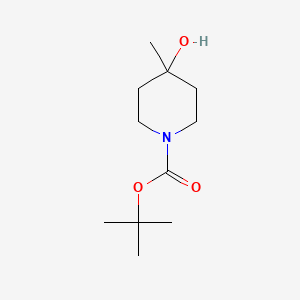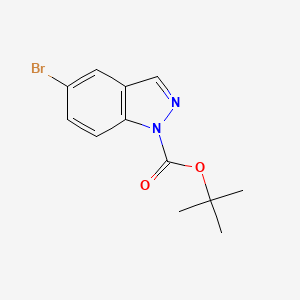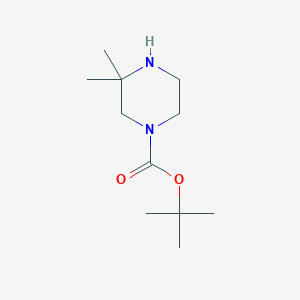![molecular formula C6H4BrN3 B1290378 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 832735-60-1](/img/structure/B1290378.png)
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines and antibacterial activities .
Mode of Action
It’s worth noting that related compounds have demonstrated anti-tumor activity by inhibiting c-met kinase , and antibacterial activity .
Biochemical Pathways
Related compounds have been found to interact with pathways involved in tumor growth and bacterial infections .
Result of Action
Related compounds have shown significant inhibitory activity against various cancer cell lines and antibacterial activities .
Biochemical Analysis
Biochemical Properties
7-Bromo[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with kinases and phosphatases, modulating their activity and influencing signal transduction pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific enzyme and context.
Cellular Effects
The effects of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine on cells are diverse and significant. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HeLa and A549, 7-Bromo[1,2,4]triazolo[4,3-a]pyridine has demonstrated anti-proliferative effects by inhibiting key signaling pathways involved in cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 7-Bromo[1,2,4]triazolo[4,3-a]pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For instance, it has been found to inhibit kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins . This inhibition can result in downstream effects on various signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have indicated that prolonged exposure to 7-Bromo[1,2,4]triazolo[4,3-a]pyridine can lead to sustained inhibition of target enzymes and persistent changes in cellular processes.
Dosage Effects in Animal Models
The effects of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting specific enzymes and modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects, while exceeding this threshold can lead to toxicity.
Metabolic Pathways
7-Bromo[1,2,4]triazolo[4,3-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by inhibiting key enzymes in metabolic pathways . For example, it may inhibit enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and affecting DNA replication and repair processes.
Transport and Distribution
Within cells and tissues, 7-Bromo[1,2,4]triazolo[4,3-a]pyridine is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments . This localization can influence its activity and function, as it may interact with target enzymes and proteins in specific cellular regions.
Subcellular Localization
The subcellular localization of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear enzymes and affect gene expression. Alternatively, it may accumulate in the cytoplasm, influencing cytoplasmic signaling pathways and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications, given their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: This compound shares a similar triazolopyridine core but differs in its substitution pattern and biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Another related compound with similar applications in medicinal chemistry.
Uniqueness
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution with a bromine atom, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a pharmacophore in drug design .
Properties
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEILNJRIPGRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630738 | |
| Record name | 7-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-60-1 | |
| Record name | 7-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)








